molecular formula C11H21N3O2 B1403485 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane CAS No. 1419101-28-2

9-Boc-3,7,9-triazabicyclo[3.3.1]nonane

Cat. No.: B1403485
CAS No.: 1419101-28-2
M. Wt: 227.3 g/mol
InChI Key: LHIOOQPXWZFIEX-UHFFFAOYSA-N
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Description

9-Boc-3,7,9-triazabicyclo[3.3.1]nonane: is a heterocyclic compound with the molecular formula C11H21N3O2 . It is a derivative of triazabicyclononane, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group. This compound is known for its stability and unique structural properties, making it a valuable building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triamine with a diester in the presence of a base, followed by Boc protection of the resulting triazabicyclononane . The reaction conditions often require an inert atmosphere and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it suitable for constructing heterocyclic compounds and natural product analogs .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a scaffold for developing inhibitors of enzymes and receptors involved in various diseases .

Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique structure is leveraged in the design of novel polymers and catalysts .

Mechanism of Action

The mechanism of action of 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane depends on its specific application. In medicinal chemistry, it may act by binding to target proteins or enzymes, thereby modulating their activity. The Boc group provides stability and protects the nitrogen atoms during synthetic transformations, ensuring the compound’s integrity until it reaches its target .

Comparison with Similar Compounds

Uniqueness: 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane is unique due to its Boc protection, which enhances its stability and allows for selective reactions. This makes it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-8-4-12-6-9(14)7-13-5-8/h8-9,12-13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIOOQPXWZFIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CNCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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